(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate

Overview

Description

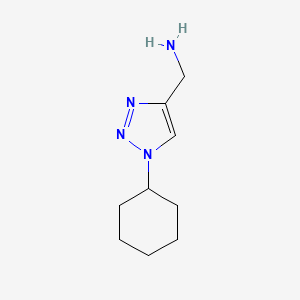

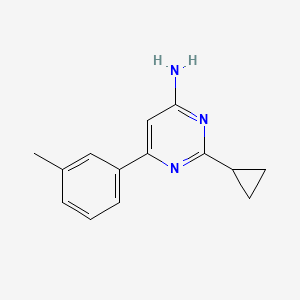

“(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate” is a chemical compound with the empirical formula C8H18N2O3 . It is a heterocyclic building block and is usually available in solid form .

Molecular Structure Analysis

The InChI string for “(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate” is1S/C8H16N2O2.H2O/c1-9-3-2-4-10 (6-5-9)7-8 (11)12;/h2-7H2,1H3, (H,11,12);1H2 . This indicates the molecular structure of the compound. The SMILES string is O=C (O)CN (CCC1)CCN1C. [H]O [H] . Physical And Chemical Properties Analysis

“(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate” is a solid . Its molecular weight is 190.24 . The compound’s CAS Number is 1255717-82-8 .Scientific Research Applications

Synthesis Techniques and Chemical Behavior

Condensed Diazepines Synthesis : Eresko, Tolkunov, and Tolkunov (2010) explored the cyclocondensation of acetic acids and their methyl esters with hydrazine hydrate, leading to the synthesis of 1-aryl-3,5-dihydro-4H-1-benzofuro[2,3-d][1,2]diazepin-4-ones, demonstrating a method potentially relevant for synthesizing similar diazepine derivatives Eresko et al., 2010.

Antiproliferative Activity : Liszkiewicz (2002) conducted a study on the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones and tested their antiproliferative activity against human cancer cell lines, indicating the potential biomedical research applications of diazepine derivatives Liszkiewicz, 2002.

Mn(II) Complexes of Diazepine Scaffolds : A study by Tei et al. (2011) on Mn(II) complexes with hexadentate AAZTA-like chelators based on the 1,4-diazepine scaffold suggested applications in coordination chemistry and potentially in MRI contrast agents due to their coordination properties and stability Tei et al., 2011.

Potential Applications and Chemical Insights

Heterocyclic Compound Synthesis : The synthesis of new heterocyclic systems incorporating diazepine units, such as those researched by Kharaneko and Kharaneko (2019), offers insights into the structural versatility and reactivity of diazepine derivatives, paving the way for novel chemical entities in pharmaceutical and materials science Kharaneko & Kharaneko, 2019.

Regioselective Syntheses : Mamedov et al. (2020) described the regioselective synthesis of benzo[b][1,4]diazepin-2(1H)-ones, demonstrating the fine-tuning of chemical reactions to produce specific diazepine derivatives, which could be relevant for the synthesis of (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate analogs Mamedov et al., 2020.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as benzodiazepines, primarily target gamma-aminobutyric acid (gaba) receptors in the central nervous system .

Mode of Action

For instance, benzodiazepines enhance the activity of GABA, a neurotransmitter that decreases the excitability of neurons .

Biochemical Pathways

It is known that benzodiazepines, which are structurally similar, affect the gabaergic pathway, leading to sedative, muscle relaxant, and anticonvulsant effects .

Result of Action

Based on the effects of similar compounds, it can be inferred that it may have potential antiviral, anti-inflammatory, and anticancer properties .

properties

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.H2O/c1-9-3-2-4-10(6-5-9)7-8(11)12;/h2-7H2,1H3,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMMZYAUCYNZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464687.png)

![2-Oxo-1-[(propylcarbamoyl)methyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464688.png)

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464691.png)

![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)

![Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate](/img/structure/B1464700.png)